molecular formula C11H12Cl2N4 B13477364 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride

Cat. No.: B13477364
M. Wt: 271.14 g/mol
InChI Key: AYKGFLFZMVMDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride typically involves the reaction of 4-amino-1H-pyrazole with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and benzonitrile derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride is unique due to its combination of the pyrazole ring and benzonitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12Cl2N4

Molecular Weight

271.14 g/mol

IUPAC Name

3-[(4-aminopyrazol-1-yl)methyl]benzonitrile;dihydrochloride

InChI

InChI=1S/C11H10N4.2ClH/c12-5-9-2-1-3-10(4-9)7-15-8-11(13)6-14-15;;/h1-4,6,8H,7,13H2;2*1H

InChI Key

AYKGFLFZMVMDNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)N.Cl.Cl

Origin of Product

United States

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